Solifenacin-d5 (succinate)

Description

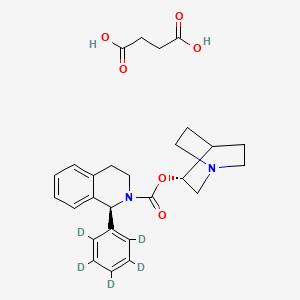

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H32N2O6 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D; |

InChI Key |

RXZMMZZRUPYENV-BCZWPACGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].C(CC(=O)O)C(=O)O |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Solifenacin-d5 Succinate for Advanced Pharmaceutical Analysis

This guide provides an in-depth exploration of Solifenacin-d5 succinate, a critical tool in the bioanalysis of Solifenacin. Designed for researchers, scientists, and drug development professionals, this document delves into the essential technical aspects, from its fundamental chemical properties to its application in validated analytical methodologies.

Introduction: The Quintessential Internal Standard

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] Accurate quantification of solifenacin in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Solifenacin-d5 succinate serves as the ideal SIL-IS for solifenacin quantification due to its near-identical physicochemical properties and co-eluting chromatographic behavior, while being mass-distinguishable from the unlabeled analyte.[2][3]

Physicochemical Characteristics and Structural Elucidation

A thorough understanding of the physicochemical properties of Solifenacin-d5 succinate is fundamental to its effective use in analytical method development.

CAS Number and Nomenclature

An important point of clarification is the Chemical Abstracts Service (CAS) number for Solifenacin-d5 succinate. There is no unique CAS number assigned specifically to the succinate salt of the deuterated form. It is commonly referenced by the CAS number of its free base form.

-

Solifenacin-d5 (Free Base) CAS Number: 1401416-00-9[4]

-

Solifenacin succinate (Unlabeled) CAS Number: 242478-38-2[5]

-

Solifenacin-d5 Hydrochloride CAS Number: 1426174-05-1[6]

The formal chemical name for Solifenacin-d5 succinate is butanedioic acid, compound with (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl 3,4-dihydro-1-(phenyl-2,3,4,5,6-d5)-2(1H)-isoquinolinecarboxylate.[7]

Chemical Structure

The structural integrity of Solifenacin-d5 succinate is pivotal to its function as an internal standard. The deuterium atoms are strategically placed on the phenyl ring, a site not susceptible to metabolic exchange, thus ensuring the stability of the isotopic label throughout the analytical process.

Figure 1: Chemical Structure of Solifenacin-d5 succinate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Solifenacin-d5 succinate.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₁D₅N₂O₂ • C₄H₆O₄ | [7] |

| Molecular Weight | 485.6 g/mol | [7] |

| Appearance | Solid | [7] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [7] |

| Solubility | Soluble in DMSO and Methanol | [7] |

Synthesis and Characterization

The synthesis of Solifenacin-d5 succinate involves the incorporation of five deuterium atoms onto the phenyl ring of a precursor molecule, followed by coupling with the appropriate chiral side-chain and subsequent salt formation with succinic acid. While specific, detailed protocols for the deuterated version are often proprietary, the general synthetic route can be inferred from the synthesis of unlabeled solifenacin succinate.[8][9]

A conceptual workflow for the synthesis is presented below:

Sources

- 1. Solifenacin Succinate | C27H32N2O6 | CID 216457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. Solifenacin-d5 (succinate) | Cayman Chemical | Biomol.com [biomol.com]

- 8. WO2011086003A1 - Process for the preparation of solifenacin and solifenacin succinate - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Difference between Solifenacin-d5 and Solifenacin succinate

Comparative Analysis of Therapeutic Mechanism and Bioanalytical Application

Executive Summary

This technical guide delineates the critical distinctions between Solifenacin Succinate (the active pharmaceutical ingredient) and Solifenacin-d5 (the stable isotope-labeled internal standard). While they share a core molecular skeleton, their roles in drug development are diametrically opposed: one is the effector of physiological change (muscarinic antagonism), while the other is the metrological ruler used to quantify that change with high precision in complex biological matrices.

Part 1: Chemical & Physicochemical Divergence

The fundamental difference lies in their isotopic composition and salt formation, which dictates their utility.

| Feature | Solifenacin Succinate (API) | Solifenacin-d5 (Internal Standard) |

| Primary Role | Therapeutic Agent (OAB Treatment) | Bioanalytical Tool (LC-MS/MS Normalization) |

| Chemical State | Succinic acid salt of solifenacin | Deuterated analog (often free base or salt) |

| Molecular Formula | ||

| Molecular Weight | ~480.55 g/mol (Salt) / 362.46 (Base) | ~367.49 g/mol (Base) / ~485.6 (Succinate) |

| Mass Shift | Reference Mass (M+H)+ = 363.2 | +5 Da Shift (M+H)+ = 368.2 |

| Isotopic Labeling | Natural Abundance | Phenyl ring deuteration ( |

The Isotopic Anchor

Solifenacin-d5 typically features the replacement of five hydrogen atoms on the phenyl ring with deuterium (

Part 2: The Therapeutic Agent (Solifenacin Succinate)[3][4][5][6][7]

Solifenacin Succinate is a competitive muscarinic receptor antagonist with high selectivity for the M3 subtype .[1][2][3][4] Its therapeutic efficacy in Overactive Bladder (OAB) stems from blocking the parasympathetic signal that triggers detrusor muscle contraction.[4]

Mechanism of Action: M3 Receptor Antagonism

Under normal physiology, Acetylcholine (ACh) binds to M3 receptors on the bladder smooth muscle, activating the Gq-protein coupled pathway. Solifenacin competitively blocks this binding.[5][2][3][4]

Figure 1: The Gq-coupled signaling pathway mediating bladder contraction, showing the inhibitory node of Solifenacin.

Part 3: The Analytical Standard (Solifenacin-d5)

Solifenacin-d5 is utilized exclusively in Stable Isotope Dilution Assays (SIDA) . In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the matrix (plasma/urine) often contains phospholipids that suppress ionization, leading to inaccurate quantification.

Why d5? The Principle of Co-Elution

Because Solifenacin-d5 is chemically nearly identical to the drug, it co-elutes (exits the chromatography column) at the exact same time. Therefore, any suppression of the drug's signal by the matrix also suppresses the d5 standard's signal by the exact same ratio.

This ratio remains constant even if the absolute signal intensity fluctuates, making the method self-validating.

Part 4: Bioanalytical Workflow (LC-MS/MS Protocol)

This protocol outlines the quantification of Solifenacin in human plasma using Solifenacin-d5 as the Internal Standard (IS).[6]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Step A: Aliquot 200 µL of human plasma into a centrifuge tube.

-

Step B (Spiking): Add 20 µL of Solifenacin-d5 working solution (e.g., 500 ng/mL). Critical: This must be added before extraction to correct for recovery losses.

-

Step C (Extraction): Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins.

-

Step D: Centrifuge at 4000 rpm for 10 mins. Transfer supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute in mobile phase.

2. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 3µm).

-

Mobile Phase: Acetonitrile : 10mM Ammonium Formate (Isocratic or Gradient).

-

Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring): The mass spectrometer filters for the parent mass (Q1) and a specific fragment mass (Q3).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

| Solifenacin | 363.2 m/z | 110.1 m/z | ~26 eV |

| Solifenacin-d5 | 368.2 m/z | 110.1 m/z | ~26 eV |

Note: The +5 Da shift in the precursor (363 vs 368) allows the detector to distinguish the drug from the standard, while the product ion (110.1) remains a common stable fragment (quinuclidine ring).

Figure 2: LC-MS/MS workflow demonstrating the parallel processing of analyte and internal standard.

Part 5: Regulatory & Quality Considerations

According to FDA M10 Bioanalytical Method Validation Guidance , the use of a stable isotope-labeled internal standard (SIL-IS) is recommended for mass spectrometry methods to minimize matrix effects.

-

Isotopic Purity: The Solifenacin-d5 reagent must have high isotopic purity (typically >99% D). If the d5 standard contains significant "d0" (unlabeled) impurities, it will contribute to the analyte signal, causing a false positive or overestimation of the drug concentration.

-

Cross-Talk: The mass shift (+5 Da) is sufficient to prevent isotopic overlap. Natural Carbon-13 isotopes of the drug (M+1, M+2) do not extend far enough to interfere with the M+5 channel of the internal standard.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 154059, Solifenacin. PubChem. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[7] FDA Guidance Documents. Available at: [Link]

- Mistry, B. et al. (2016). Development and validation of a rapid LC-MS/MS method for the determination of solifenacin in human plasma. Journal of Bioequivalence & Bioavailability.

Sources

- 1. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Solifenacin-d5 (succinate) | Cayman Chemical | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solifenacin-d5 as a Precision Internal Standard in Bioanalytical Workflows

[1][2]

Executive Summary

In the high-stakes domain of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), analytical precision is non-negotiable.[1][2] Solifenacin-d5 , the pentadeuterated analog of the muscarinic antagonist Solifenacin, serves as the gold-standard Internal Standard (IS) for LC-MS/MS bioanalysis.[1][2]

This guide moves beyond basic product specifications to explore the mechanistic value of Solifenacin-d5. By mirroring the physicochemical behavior of the target analyte while maintaining mass spectral distinctness, Solifenacin-d5 creates a self-validating analytical system .[1] This document details its properties, mass spectrometry dynamics, and a field-proven protocol for mitigating matrix effects in complex biological fluids.[1]

Physicochemical Profile & Isotopic Architecture[1][2]

The utility of Solifenacin-d5 stems from its structural fidelity to the native drug. The deuterium substitution typically occurs on the phenyl ring, ensuring metabolic stability and preventing deuterium-hydrogen exchange (back-exchange) in aqueous mobile phases.[1][2]

Structural Specifications

| Property | Solifenacin (Native) | Solifenacin-d5 (IS) |

| Molecular Formula | ||

| Monoisotopic Mass | 362.20 Da | 367.23 Da |

| Mass Shift | - | +5.03 Da |

| pKa (Basic) | ~8.8 (Quinuclidine N) | ~8.8 (Matches Native) |

| LogP | 2.8 | 2.8 (Co-eluting) |

| Solubility | DMSO, Methanol, Water | DMSO, Methanol, Water |

Expert Insight: The +5 Da mass shift is critical. Native Solifenacin has natural isotopes (C13, etc.).[1][2] A shift of only +1 or +2 Da would result in "cross-talk" where the native drug's isotopic envelope contributes signal to the IS channel. A +5 Da shift places the IS signal well beyond the significant natural isotopic abundance of the analyte, ensuring signal purity [1].

Mass Spectrometry Dynamics

In Electrospray Ionization (ESI), Solifenacin-d5 acts as a real-time probe for ionization efficiency.[1][2] Because it co-elutes with Solifenacin, it experiences the exact same suppression or enhancement from matrix components (phospholipids, salts) at the moment of ionization.[1]

Fragmentation & MRM Transitions

The deuterated phenyl ring remains intact during the primary fragmentation pathway, preserving the mass shift in the product ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Solifenacin | 363.2 | 193.1 | ~30 | Quantifier |

| Solifenacin | 363.2 | 110.1 | ~45 | Qualifier |

| Solifenacin-d5 | 368.2 | 198.1 | ~30 | IS Quantifier |

Note: The transition

Visualization: The Self-Validating Workflow

The following diagram illustrates how Solifenacin-d5 corrects for variability throughout the analytical process.

Figure 1: Logic flow of Internal Standard compensation. Solifenacin-d5 corrects for extraction loss and ionization suppression by experiencing the exact same physical stressors as the analyte.[2]

Protocol: Preparation & Handling

To ensure scientific integrity, the handling of the IS stock solution is as critical as the instrument parameters.

Stock Solution Preparation

Objective: Create a stable primary stock at 1.0 mg/mL.

-

Weighing: Accurately weigh 1.0 mg of Solifenacin-d5 (correcting for salt form, e.g., if Succinate salt is used, multiply target free base mass by ratio of MW_salt/MW_base).

-

Dissolution: Dissolve in Methanol (LC-MS grade) . Avoid 100% aqueous buffers for stocks to prevent microbial growth.

-

Storage: Aliquot into amber glass vials. Store at -20°C .

Working Solution & Extraction (Protein Precipitation)

Objective: Extract Solifenacin from human plasma with high recovery.

-

IS Working Solution: Dilute stock with 50:50 Methanol:Water to ~100 ng/mL.

-

Sample Prep:

-

Precipitation:

-

Injection: Transfer supernatant to autosampler vial. Inject 5-10 µL.

An In-Depth Technical Guide to Deuterated Solifenacin Succinate for Muscarinic Receptor Research

Introduction: The Rationale for Deuteration in Solifenacin Research

Solifenacin succinate is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor, a key player in the regulation of smooth muscle contraction.[1][2][3][4] Its primary clinical application is in the treatment of overactive bladder, where it mitigates symptoms of urinary urgency and frequency by relaxing the detrusor muscle.[1][3] For researchers in pharmacology and drug development, Solifenacin serves as a critical tool for investigating the role of M3 receptors in various physiological and pathophysiological processes.

The introduction of isotopically labeled compounds, particularly deuterated analogues, has revolutionized pharmacokinetic and metabolic studies.[5][6] This guide focuses on Deuterated Solifenacin succinate , a stable isotope-labeled version of the parent compound, and its application in advanced muscarinic receptor research. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, offers several distinct advantages:

-

Altered Metabolic Profile: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of metabolic processes that involve the cleavage of a C-H bond, particularly those mediated by cytochrome P450 (CYP) enzymes.[6] As Solifenacin is primarily metabolized by CYP3A4, strategic deuteration can lead to a more predictable pharmacokinetic profile and potentially reduce the formation of certain metabolites.[7]

-

Internal Standard for Bioanalysis: Deuterated analogues are the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalysis (LC-MS/MS).[5][8] Due to their near-identical chemical and physical properties to the analyte of interest, they co-elute chromatographically and experience similar ionization and matrix effects, allowing for highly accurate and precise quantification in complex biological matrices like plasma and tissue.[8]

-

Tracer in Pharmacokinetic and Receptor Occupancy Studies: The distinct mass of the deuterated compound allows it to be differentiated from the endogenous and non-labeled exogenous ligand, making it an ideal tracer for in vivo studies of drug absorption, distribution, metabolism, and excretion (ADME), as well as for receptor occupancy studies.

This guide will provide a comprehensive overview of Deuterated Solifenacin succinate, from its synthesis and physicochemical properties to detailed protocols for its application in muscarinic receptor research.

Physicochemical Properties and Synthesis

Structure and Physicochemical Properties

Deuterated Solifenacin succinate, most commonly available as Solifenacin-d5 succinate, features five deuterium atoms on the phenyl ring.[9]

Structure of Solifenacin-d5 succinate:

The physicochemical properties of Deuterated Solifenacin succinate are expected to be very similar to those of the non-deuterated form.

| Property | Value | Reference |

| Molecular Formula | C23H21D5N2O2 · C4H6O4 | [9] |

| Molecular Weight | ~485.6 g/mol | [9] |

| Appearance | White to pale-yellowish-white crystalline powder | [2] |

| Solubility | Freely soluble in water, methanol, dimethyl sulfoxide (DMSO), and glacial acetic acid. | [2] |

| pKi for human muscarinic receptors | M1: 7.6, M2: 6.9, M3: 8.0 |

It is important to note that while physicochemical properties like solubility and pKa are largely unaffected by deuteration, the metabolic stability can be significantly altered.[6]

Synthesis of Deuterated Solifenacin Succinate

The synthesis of Deuterated Solifenacin succinate involves the incorporation of deuterium atoms into a precursor molecule, which is then used in the final steps of the Solifenacin synthesis. One common strategy is the deuteration of a key building block. For Solifenacin-d5, this would involve the use of deuterated phenyl-containing precursors.

A general synthetic approach can be outlined as follows:

-

Synthesis of a Deuterated Precursor: A key intermediate, such as (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline, is synthesized. This can be achieved through various methods, including the use of deuterated starting materials like deuterated benzene in a multi-step synthesis.

-

Coupling Reaction: The deuterated isoquinoline derivative is then reacted with an appropriate chloroformate to form an activated intermediate.

-

Esterification: This intermediate is subsequently reacted with (R)-3-quinuclidinol to form the deuterated Solifenacin base.

-

Salt Formation: The final step involves the reaction of the deuterated Solifenacin base with succinic acid to yield Deuterated Solifenacin succinate.

A biocatalytic approach has also been described for the preparation of trideuterated (R)-3-quinuclidinol, another key precursor, which can then be incorporated into the Solifenacin molecule.

Applications in Muscarinic Receptor Research

The primary applications of Deuterated Solifenacin succinate in a research setting are as an internal standard for quantitative bioanalysis and as a tool for conducting pharmacokinetic and receptor binding studies.

Quantitative Bioanalysis using LC-MS/MS

The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in biological matrices. Deuterated Solifenacin succinate is the ideal internal standard for the analysis of Solifenacin.

Experimental Workflow for Quantitative Analysis:

Caption: Workflow for quantitative analysis of Solifenacin using a deuterated internal standard.

Step-by-Step Protocol for Quantification in Plasma:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Solifenacin succinate and Deuterated Solifenacin succinate in methanol.

-

Prepare a series of working standard solutions of Solifenacin by serially diluting the stock solution with methanol:water (1:1, v/v).

-

Prepare a working internal standard solution of Deuterated Solifenacin succinate at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

-

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Solifenacin: m/z 363.2 → 193.1

-

Deuterated Solifenacin: m/z 368.2 → 198.1

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Solifenacin to Deuterated Solifenacin against the concentration of the calibration standards.

-

Determine the concentration of Solifenacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Muscarinic Receptor Binding Assays

While the primary advantage of deuteration lies in its impact on metabolism, it is crucial to confirm that the isotopic labeling does not significantly alter the binding affinity of the ligand for its target receptor. In some cases, deuteration has been shown to modulate binding affinities.[3][10][11] Therefore, a comparative binding assay between deuterated and non-deuterated Solifenacin is recommended.

Radioligand Binding Assay Workflow:

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Competitive Binding Assay:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

25 µL of radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) at a concentration near its Kd.

-

25 µL of either buffer (for total binding), a high concentration of a known muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of Solifenacin or Deuterated Solifenacin.

-

100 µL of the membrane preparation (containing a specified amount of protein, e.g., 20 µg).

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Calcium Mobilization

To assess the functional antagonism of Deuterated Solifenacin, a calcium mobilization assay in cells expressing the M3 receptor can be performed. The M3 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.[12]

Step-by-Step Protocol for Calcium Mobilization Assay:

-

Cell Culture:

-

Culture cells expressing the human M3 receptor (e.g., CHO-M3 cells) in appropriate media.

-

Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

-

Assay:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add varying concentrations of Deuterated Solifenacin succinate or non-deuterated Solifenacin succinate to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol) that elicits a submaximal response (EC80).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the inhibitory effect of each concentration of the antagonist on the agonist-induced calcium response.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Deuterated Solifenacin succinate is an invaluable tool for in vivo studies in animal models.

M3 Receptor Signaling Pathway:

Caption: Simplified M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.

Pharmacokinetic Study Design:

A crossover study design in a suitable animal model (e.g., rats or mice) can be employed to compare the pharmacokinetics of deuterated and non-deuterated Solifenacin.

-

Animal Dosing:

-

Administer a single oral or intravenous dose of either Solifenacin succinate or Deuterated Solifenacin succinate to a cohort of animals.

-

After a washout period, administer the other compound to the same animals.

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for the concentrations of both Solifenacin and its deuterated counterpart using a validated LC-MS/MS method as described previously.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) for both compounds.

-

Compare the parameters to determine the effect of deuteration on the pharmacokinetic profile of Solifenacin.

-

Conclusion and Future Perspectives

Deuterated Solifenacin succinate is a powerful and versatile tool for researchers investigating the pharmacology of muscarinic receptors. Its primary and most established application is as an internal standard for the highly accurate and precise quantification of Solifenacin in biological samples. Furthermore, its use as a tracer in pharmacokinetic studies allows for a detailed understanding of the absorption, distribution, metabolism, and excretion of Solifenacin, and the impact of the kinetic isotope effect on these processes.

Future research could explore the potential of Deuterated Solifenacin succinate in receptor occupancy studies using advanced imaging techniques. Additionally, further investigation into the subtle effects of deuteration on receptor binding kinetics and functional activity could provide deeper insights into the molecular interactions between Solifenacin and the M3 muscarinic receptor. As a self-validating system in bioanalysis and a refined tool for in vivo studies, Deuterated Solifenacin succinate will undoubtedly continue to be an indispensable asset for drug development professionals and scientists in the field of muscarinic receptor research.

References

-

Solifenacin - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

-

VESIcare (solifenacin succinate) Tablets. (2007, May). Retrieved February 8, 2024, from [Link]

- Cardozo, L., Lisec, M., Millard, R., van Vierssen Trip, C., Kuzmin, I., Gualtiero, V., & Hesch, K. (2004). Randomized, double-blind placebo controlled trial of the once daily antimuscarinic agent solifenacin succinate in patients with overactive bladder. The Journal of urology, 172(5 Pt 1), 1919–1924.

- Ohtake, A., Ukai, M., Hatanaka, T., Kobayashi, S., Ikeda, K., & Martin, C. (2004). In vitro and in vivo tissue selectivity of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats. European journal of pharmacology, 492(2-3), 243–250.

- Mavri, J., & Vianello, R. (2016). The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands. PloS one, 11(5), e0154728.

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of medicinal chemistry, 62(11), 5276–5297.

- Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3327–3330.

-

Muscarinic acetylcholine receptor M3 - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

- Smulders, R. A., Smith, N. N., & Krauwinkel, W. J. (2005). Pharmacokinetics and safety of solifenacin succinate in healthy young men. Current medical research and opinion, 21(9), 1385–1392.

- Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. (2023). Pharmaceutics, 15(6), 1731.

- Kuipers, M. E., Krauwinkel, W. J., Mulder, H., & Visser, N. (2004). Solifenacin demonstrates high absolute bioavailability in healthy men. Drugs in R&D, 5(2), 73–81.

- Michel, M. C., Yanagihara, T., Minematsu, T., Swart, P. J., & Smulders, R. A. (2003). Disposition and metabolism of solifenacin in humans. British journal of clinical pharmacology, 56(2), 223–224.

- Sharma, R., Strelevitz, T. J., Gao, H., Gopishetty, S., & Obach, R. S. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs.

- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.

-

GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Retrieved February 8, 2024, from [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018, May). Retrieved February 8, 2024, from [Link]

- Ohtake, A., Sato, S., Ukai, M., Kobayashi, S., Ikeda, K., & Sasamata, M. (2007). In vivo bladder selectivity of solifenacin succinate in mice. European journal of pharmacology, 556(1-3), 167–172.

- Ito, Y., Oyunzul, L., Yoshida, A., Fujino, T., Noguchi, Y., Yuyama, H., Ohtake, A., Suzuki, M., Sasamata, M., Matsui, M., & Yamada, S. (2009). Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice. European journal of pharmacology, 615(1-3), 229–235.

- Kobayashi, S., Ikeda, K., & Miyata, K. (2003). Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells. Life sciences, 74(7), 843–853.

- Solifenacin: treatment of overactive bladder. (2004). The Annals of pharmacotherapy, 38(11), 1851–1857.

- Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3327–3330.

- Binding isotope effects: boon and bane. (2007). Current opinion in chemical biology, 11(5), 529–536.

- Harbeson, S. L., & Tung, R. D. (2011). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 54(17), 5769–5781.

- Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determin

- Smulders, R. A., & Krauwinkel, W. J. (2005). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical pharmacokinetics, 44(12), 1245–1260.

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Retrieved February 8, 2024, from [Link]

-

Solifenacin-d5 (succinate). (n.d.). Retrieved February 8, 2024, from [Link]

-

Kinetic isotope effect – Knowledge and References. (n.d.). Retrieved February 8, 2024, from [Link]

- Hill, M. S., Liptrot, D. J., & Mahon, M. F. (2012). Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Angewandte Chemie (International ed. in English), 51(41), 10349–10352.

- pH-Dependent Conformational Changes in Grb2 Monomer Reveal Different Binding Sites for Coumarin. (2024). Biochemistry, 63(2), 163–172.

-

Kinetic isotope effect - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

-

GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Retrieved February 8, 2024, from [Link]

- Rhee, S. W., & Lee, S. K. (2016). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American journal of physiology. Renal physiology, 310(11), F1334–F1342.

- He, K., He, Y. Q., & Correia, M. A. (2000). Topological changes in the CYP3A4 active site probed with phenyldiazene: effect of interaction with NADPH-cytochrome P450 reductase and cytochrome b5 and of site-directed mutagenesis. The Journal of biological chemistry, 275(35), 27327–27336.

-

Kinetic Isotope Effects - Chemistry LibreTexts. (2024, May 4). Retrieved February 8, 2024, from [Link]

- Kruse, A. C., Hu, J., Pan, A. C., Arlow, D. H., Rosenbaum, D. M., Rosemond, E., Green, H. F., Liu, T., Chae, P. S., Dror, R. O., Shaw, D. E., Weis, W. I., & Wess, J. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor.

- Cable, J., Gee, A. D., & Scott, P. J. H. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic letters, 25(39), 7175–7179.

-

Muscarinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

-

Dopamine - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands | PLOS One [journals.plos.org]

- 11. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Technical Guide to the Solubility of Solifenacin-d5 (succinate) in DMSO and Methanol

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: Solifenacin-d5 (succinate) (Formula Weight: 485.6 g/mol )[1][2] Objective: To provide a comprehensive, field-proven guide on the solubility characteristics and determination methodologies for Solifenacin-d5 (succinate) in Dimethyl Sulfoxide (DMSO) and Methanol. This document serves as a practical reference for preparing stock solutions and designing experiments in a drug development context.

Section 1: Foundational Principles of Solubility for Solifenacin-d5 (succinate)

Solifenacin-d5 (succinate) is the deuterated form of Solifenacin succinate, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[2][3] The incorporation of five deuterium atoms makes it a valuable internal standard for the quantification of solifenacin in mass spectrometry-based assays.[1] Understanding its solubility is the first critical step in its application, dictating its utility in both in vitro and in vivo experimental models.

The solubility of a compound is governed by the principle of "like dissolves like." This hinges on the polarity of the solute and the solvent. Solifenacin succinate is a crystalline powder and an organic salt, making it amenable to dissolution in polar solvents.[4][5] The deuterated form, Solifenacin-d5 (succinate), shares nearly identical physicochemical properties with its non-deuterated counterpart, and thus their solubility profiles are considered interchangeable for practical laboratory purposes.

This guide focuses on two common laboratory solvents: DMSO, a polar aprotic solvent, and Methanol, a polar protic solvent. Their distinct properties lead to different solvation mechanisms and practical handling considerations.

Table 1: Physicochemical Properties of Solute and Solvents

| Compound | Type | Polarity | Key Properties Relevant to Solubility |

| Solifenacin-d5 (succinate) | Solute (Organic Salt) | Polar | Contains polar functional groups and exists in a salt form, which enhances solubility in polar solvents. |

| Dimethyl Sulfoxide (DMSO) | Solvent (Polar Aprotic) | Highly Polar | Miscible with water and a wide range of organic solvents; excellent at dissolving both polar and nonpolar compounds.[6][7][8] |

| Methanol (MeOH) | Solvent (Polar Protic) | Polar | The simplest alcohol, capable of hydrogen bonding; completely miscible with water and most organic solvents.[9][10] |

Section 2: Solubility Profile in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile solvent, widely used for creating high-concentration stock solutions of research compounds. Its highly polar nature makes it an excellent choice for dissolving organic salts like Solifenacin-d5 (succinate).

Quantitative and Qualitative Solubility Data

Multiple sources confirm the high solubility of Solifenacin and its deuterated form in DMSO. While datasheets for the d5 variant often state it is "soluble," quantitative data from the non-deuterated form provides a precise and reliable benchmark.[1][2] The FDA label for the non-deuterated drug also describes it as "freely soluble" in DMSO.[11] In pharmaceutical terms, "freely soluble" indicates that less than 10 parts of solvent are required to dissolve 1 part of solute.

Table 2: Solubility of Solifenacin (succinate) in DMSO

| Compound | Solvent | Reported Solubility (Qualitative) | Reported Solubility (Quantitative) |

| Solifenacin-d5 (succinate) | DMSO | Soluble[1][2] | Not explicitly quantified |

| Solifenacin (succinate) | DMSO | Freely Soluble[11] | Approximately 25 mg/mL[12] |

Expert Insight: The ~25 mg/mL value for the non-deuterated form is a robust starting point for any experimental work with Solifenacin-d5 (succinate). It is crucial to use anhydrous or high-purity DMSO, as moisture contamination can potentially reduce the solubility of certain compounds.[13]

Causality of High Solubility in DMSO

The strong dissolving power of DMSO for Solifenacin-d5 (succinate) stems from its dipolar aprotic nature. The large dipole moment of the sulfoxide group effectively solvates the cationic portion of the solifenacin molecule, while the oxygen atom can interact favorably with other parts of the structure. Unlike protic solvents, DMSO does not form a tight hydrogen-bonding network, allowing solute molecules to integrate more easily into the solvent matrix.

Experimental Protocol: Determining Solubility via the Shake-Flask Method in DMSO

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of Solifenacin-d5 (succinate) in DMSO.[14] This method ensures the solution is fully saturated and in equilibrium with the solid state, providing a highly accurate solubility value.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of Solifenacin-d5 (succinate) solid (e.g., 30-40 mg) and transfer it into a clear glass vial with a screw cap.

-

Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial tightly. Place it in a shaker or rotator set to a constant, moderate speed within a temperature-controlled environment (typically 25 °C or 37 °C, depending on the experimental context). Allow the mixture to equilibrate for a minimum of 24-48 hours. This extended period is critical to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow undissolved solid to settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant using a syringe and pass it through a chemically resistant (e.g., PTFE) 0.22 µm filter into a clean vial. This step is vital for accurate analysis.

-

Dilution & Analysis: Accurately dilute a known volume of the clear, filtered supernatant with an appropriate mobile phase or solvent compatible with the analytical method (e.g., HPLC-UV, LC-MS).

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of Solifenacin-d5 (succinate). The concentration of the undiluted supernatant represents the equilibrium solubility.

Workflow Visualization: Solubility Determination in DMSO

Caption: Shake-Flask method workflow for DMSO.

Section 3: Solubility Profile in Methanol (MeOH)

Methanol is another highly effective polar solvent for creating stock solutions. As a polar protic solvent, its interaction with Solifenacin-d5 (succinate) differs slightly from that of DMSO, but it remains an excellent choice for achieving high solubility.

Quantitative and Qualitative Solubility Data

Datasheets consistently report Solifenacin-d5 (succinate) as soluble in methanol.[1][2] Supporting this, the non-deuterated form is described as "freely soluble" or "very soluble" in methanol, indicating strong solvation.[5][15]

Table 3: Solubility of Solifenacin (succinate) in Methanol

| Compound | Solvent | Reported Solubility (Qualitative) | Reported Solubility (Quantitative) |

| Solifenacin-d5 (succinate) | Methanol | Soluble[1][2] | Not explicitly quantified |

| Solifenacin (succinate) | Methanol | Freely Soluble / Very Soluble[5][15] | Not explicitly quantified in mg/mL |

Expert Insight: While a precise mg/mL value is not commonly cited in datasheets, the "freely soluble" and "very soluble" classifications from pharmacopeial and research contexts suggest a solubility that is more than sufficient for most laboratory applications, likely in a similar range to DMSO.[5][15] Researchers can confidently prepare stock solutions at concentrations of 10 mg/mL or higher, with empirical verification recommended for concentrations exceeding this.

Causality of High Solubility in Methanol

Methanol's efficacy as a solvent for Solifenacin-d5 (succinate) is due to its high polarity and its ability to act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (via the oxygen lone pairs). This allows it to form strong intermolecular interactions with the polar and charged regions of the solifenacin succinate salt, effectively breaking down the crystal lattice and solvating the individual ions and molecules.

Experimental Protocol: Determining Solubility via the Shake-Flask Method in Methanol

The protocol for determining solubility in methanol is identical in principle to that for DMSO, with the primary difference being the solvent used. Methanol's higher volatility should be noted, and vials must be sealed securely to prevent solvent evaporation during the equilibration period.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of Solifenacin-d5 (succinate) solid (e.g., 30-40 mg) into a glass vial with a secure, airtight cap.

-

Solvent Addition: Add a precise volume of high-purity methanol (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly seal the vial. Place it on a shaker/rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to achieve equilibrium.

-

Phase Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove all undissolved particles.

-

Dilution & Analysis: Prepare a precise dilution of the filtered supernatant using a suitable solvent for the chosen analytical method.

-

Quantification: Analyze the diluted sample via a validated method (e.g., HPLC-UV, LC-MS) to determine the concentration, which corresponds to the equilibrium solubility.

Workflow Visualization: Solubility Determination in Methanol

Caption: Shake-Flask method workflow for Methanol.

Section 4: Comparative Analysis and Practical Recommendations

Both DMSO and methanol are excellent solvents for Solifenacin-d5 (succinate), capable of producing high-concentration stock solutions suitable for most research applications. The choice between them often depends on the specific requirements of the downstream experiment.

Table 4: Comparison of DMSO and Methanol as Solvents

| Feature | DMSO | Methanol | Recommendation for Researchers |

| Solubility | ~25 mg/mL (for non-deuterated)[12] | High ("Freely/Very Soluble")[5][15] | Both are excellent. DMSO has a well-documented quantitative value, making it preferable for precise high-concentration stock preparation. |

| Solvent Type | Polar Aprotic | Polar Protic | The choice may depend on compatibility with subsequent experimental steps or cell culture media. |

| Boiling Point | 189 °C | 64.7 °C[10] | Methanol is much more volatile and requires careful handling to prevent concentration changes due to evaporation. DMSO is stable. |

| Cell Culture Use | Can be cytotoxic at concentrations >0.5-1%. Residual amounts must be minimized in final dilutions.[12] | Also cytotoxic, but its volatility can sometimes be an advantage if removal by evaporation is desired (not applicable for aqueous dilutions). | For cell-based assays, prepare a high-concentration stock in DMSO and perform serial dilutions so the final DMSO concentration is well below toxic levels (e.g., <0.1%). |

| Storage | Can freeze at 18.5 °C. Store at room temperature. Use anhydrous grade. | Store in a well-sealed container at room temperature, away from ignition sources. | Ensure proper storage conditions are met for both solvents to maintain their integrity. |

Final Recommendation:

For the preparation of a primary, high-concentration stock solution of Solifenacin-d5 (succinate) intended for long-term storage and subsequent dilution, DMSO is the recommended solvent . Its high boiling point, stability, and documented solubility of ~25 mg/mL provide reliability and ease of use.

Methanol serves as a suitable alternative, particularly if the downstream application is sensitive to DMSO or if a more volatile solvent is required for specific analytical procedures.

In all cases, after preparing the stock solution, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to protect against long-term oxidative degradation.[12]

References

-

solifenacin succinate tablet, film coated - DailyMed . NIH. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . AJC. [Link]

-

formulation development and evaluation of immediate - ISSN: 2277–4998 . IJBPAS. [Link]

-

Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability . NIH. [Link]

-

Solifenacin | C23H26N2O2 | CID 154059 . PubChem - NIH. [Link]

-

Solifenacin Succinate | C27H32N2O6 | CID 216457 . PubChem. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. [Link]

-

Public Assessment Report Scientific discussion Solifenacinesuccinaat CF 5 mg and 10 mg, film-coated tablets . Geneesmiddeleninformatiebank. [Link]

-

Dimethyl sulfoxide . Wikipedia. [Link]

-

VESIcare (solifenacin succinate) Tablets . accessdata.fda.gov. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

Methanol . Wikipedia. [Link]

-

METHANOL: PROPERTIES AND USES . SGS. [Link]

-

Dimethyl Sulfoxide Solvent Properties . Gaylord Chemical. [Link]

-

Data Sheet - Solifenacin Viatris . Medsafe. [Link]

-

Solifenacin succinate 5 mg film-coated tablets - SUMMARY OF PRODUCT CHARACTERISTICS . Bristol Laboratories Ltd. [Link]

-

Drug Solubility: Importance and Enhancement Techniques . PMC - NIH. [Link]

-

Solifenacin . Wikipedia. [Link]

-

Dimethyl Sulfoxide | (CH3)2SO | CID 679 . PubChem. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . WHO. [Link]

-

PHYSICAL PROPERTIES OF METHANOL . Cetiner Engineering. [Link]

-

Methanol | Properties, Production, Uses, & Poisoning . Britannica. [Link]

-

Dimethyl Sulfoxide (DMSO) Physical Properties . Regulations.gov. [Link]

-

Methanol: Properties, Production, and Applications Guide . Nanyang Chemical. [Link]

-

Dimethyl sulfoxide . American Chemical Society. [Link]

-

Label: SOLIFENACIN SUCCINATE- solifenacin succiate tablet, film coated . DailyMed. [Link]

Sources

- 1. Solifenacin-d5 (succinate) | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Solifenacin - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. DailyMed - SOLIFENACIN SUCCINATE- solifenacin succinate tablet, film coated [dailymed.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. acs.org [acs.org]

- 9. cetinerengineering.com [cetinerengineering.com]

- 10. nanyangchemical.com [nanyangchemical.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ijbpas.com [ijbpas.com]

The Analytical Standard: A Technical Guide to the Isotopic Purity and Enrichment of Solifenacin-d5 Succinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical analysis, the precision and reliability of quantitative data are paramount. This is particularly true in pharmacokinetic and bioequivalence studies, where the accurate measurement of a drug and its metabolites in biological matrices is fundamental to understanding its behavior in the body. Stable isotope-labeled internal standards are the cornerstone of such analyses, and among them, deuterated compounds like Solifenacin-d5 succinate have become indispensable tools. This technical guide provides an in-depth exploration of the critical quality attributes of Solifenacin-d5 succinate—isotopic purity and enrichment—and the advanced analytical methodologies employed for their verification.

The Crucial Role of Solifenacin-d5 Succinate in Bioanalysis

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential to correct for variability during sample processing and analysis.[2] Solifenacin-d5 succinate serves as an ideal internal standard for the quantification of solifenacin.[3][4] Its chemical properties are virtually identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification.

The efficacy of Solifenacin-d5 succinate as an internal standard is directly dependent on its isotopic purity and enrichment. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, which could otherwise compromise the accuracy of the analytical results.

Synthesis and Strategic Deuteration of Solifenacin-d5

The synthesis of Solifenacin-d5 succinate involves the strategic incorporation of five deuterium atoms. The most common positions for deuteration are on the phenyl ring of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety. This is because the C-H bonds on an aromatic ring are generally stable and less susceptible to back-exchange under typical physiological and analytical conditions.

The IUPAC name for Solifenacin-d5 succinate, (R)-quinuclidin-3-yl (S)-1-(phenyl-d5)-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate, confirms the location of the deuterium atoms on the phenyl group.[5] This specific placement is a deliberate choice to minimize the "isotope effect," where the difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times or fragmentation patterns between the analyte and the internal standard. Placing the deuterium labels on a stable aromatic ring mitigates this risk.

Analytical Characterization: Ensuring Isotopic Integrity

The determination of isotopic purity and enrichment is a critical step in the quality control of Solifenacin-d5 succinate. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

Mass spectrometry is a powerful tool for determining the distribution of isotopic species in a sample.[6] By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of Solifenacin-d0, -d1, -d2, -d3, -d4, and -d5 can be determined.

3.1.1. Experimental Protocol: LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of solifenacin using its deuterated internal standard. The following is a representative protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of Solifenacin-d5 succinate and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.

-

Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of unlabeled solifenacin and a fixed concentration of the Solifenacin-d5 succinate internal standard.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma samples.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[8] A gradient elution is often employed to achieve optimal separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.

-

MRM Transitions: The instrument is set to monitor specific precursor ion to product ion transitions for both solifenacin and Solifenacin-d5.

-

3.1.2. Data Analysis and Isotopic Purity Calculation

-

Acquire the full scan mass spectrum of a concentrated solution of Solifenacin-d5 succinate.

-

Identify and integrate the ion signals corresponding to the different isotopic species (d0 to d5).

-

Calculate the isotopic purity as the percentage of the d5 peak area relative to the sum of the peak areas of all isotopic species (d0 to d5).[6]

Table 1: Representative Isotopic Distribution of Solifenacin-d5 Succinate

| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.0 |

| d3 | 3 | < 2.0 |

| d4 | 4 | ~ 5.0 |

| d5 | 5 | > 90.0 |

| Note: These values are illustrative. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.[10] |

Quantitative NMR (qNMR) for Isotopic Enrichment Determination

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[11] For isotopically labeled compounds, ¹H NMR can be used to determine the degree of deuteration at specific sites.

3.2.1. Principle of qNMR for Isotopic Enrichment

In the ¹H NMR spectrum of Solifenacin-d5, the signals corresponding to the protons at the deuterated positions on the phenyl ring will be significantly reduced in intensity compared to the spectrum of unlabeled solifenacin. By comparing the integral of the residual proton signals at the deuteration sites to the integral of a signal from a non-deuterated position in the molecule, the percentage of deuteration at each site can be calculated.

3.2.2. Experimental Protocol: ¹H qNMR Analysis

-

Sample Preparation:

-

Accurately weigh a precise amount of Solifenacin-d5 succinate and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

-

Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio.[12]

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Acquisition Parameters: To ensure accurate quantification, it is crucial to use appropriate acquisition parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, and a sufficient number of scans to achieve a high signal-to-noise ratio.

-

3.2.3. Data Analysis and Enrichment Calculation

-

Acquire the ¹H NMR spectrum and carefully phase and baseline correct the data.

-

Integrate the signals corresponding to the residual protons at the deuterated positions and a well-resolved signal from a non-deuterated part of the molecule.

-

Calculate the isotopic enrichment at the labeled positions based on the relative integrals.

Regulatory Context and Best Practices

The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which underscores the importance of using a suitable internal standard.[13] While the guidance does not set specific numerical limits for isotopic purity, it emphasizes that the internal standard should not interfere with the analyte and should be well-characterized.[14] Best practices dictate that the isotopic purity of a deuterated internal standard should be as high as possible, typically ≥98% for the desired labeled species, to minimize any potential for "cross-talk" between the analyte and internal standard mass channels.

Conclusion

The isotopic purity and enrichment of Solifenacin-d5 succinate are critical quality attributes that directly impact its performance as an internal standard in quantitative bioanalysis. A thorough analytical characterization using mass spectrometry and qNMR spectroscopy is essential to ensure the reliability and accuracy of pharmacokinetic and other drug development studies. By adhering to rigorous analytical protocols and regulatory guidelines, researchers can have confidence in the data generated using this invaluable analytical tool.

References

-

Waters. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

-

Singh, B., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. ResearchGate. [Link]

-

Astellas Pharma Europe B.V. (2015). Solifenacin succinate ISN 905-CL-076 Overactive bladder CONFIDENTIAL. [Link]

-

MDPI. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. [Link]

-

Babu, P. S., et al. (2014). Mass spectra of (A) Solifenacin parent ion and (B) Solifenacin product ion. ResearchGate. [Link]

-

Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

-

Macek, J., et al. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

U.S. Food and Drug Administration. Vesicare (solifenacin succinate) tablets label. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Babu, P. S., et al. (2014). Chromatogram of Solifenacin and Solifenacin d5 in blank plasma (A), blank + IS (B), and LOQ (C). ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

-

U.S. National Library of Medicine. (2023). solifenacin succinate tablet, film coated. DailyMed. [Link]

-

Totos, R., & Balazsi, J. (2019). Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma. ResearchGate. [Link]

-

Singh, B., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. R Discovery. [Link]

-

Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Solifenacinesuccinaat ELC 5 mg and 10 mg film- coated tablets. [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Pauli, G. F., et al. (2014). USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

-

Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

Novartis. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

-

Smulders, R. A., et al. (2004). Molecular structure of solifenacin. ResearchGate. [Link]

Sources

- 1. DailyMed - SOLIFENACIN SUCCINATE- solifenacin succinate tablet, film coated [dailymed.nlm.nih.gov]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. fda.gov [fda.gov]

Solifenacin-d5 succinate MSDS and safety data sheet

Technical Monograph: Solifenacin-d5 Succinate Bioanalytical Standards, Safety Profile, and Experimental Protocols[1]

Executive Summary & Chemical Identity

Solifenacin-d5 Succinate is a stable, isotopically labeled derivative of Solifenacin Succinate, a competitive muscarinic receptor antagonist used clinically for overactive bladder.[1] In the research and drug development sector, the d5 variant serves a critical role as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS).[1][2]

By incorporating five deuterium atoms on the phenyl ring, this compound mimics the physicochemical extraction recovery and ionization efficiency of the target analyte (Solifenacin) while remaining mass-resolved in mass spectrometry.[1]

Physicochemical Profile[3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Solifenacin-d5 Succinate |

| Synonyms | YM-905-d5; Vesicare-d5 |

| Parent CAS | 242478-38-2 (Unlabeled Succinate Salt) |

| Labeled CAS | Not formally registered; often referenced via parent or HCl salt (1426174-05-1) |

| Molecular Formula | C₂₃H₂₁D₅N₂O₂[1][3] · C₄H₆O₄ |

| Molecular Weight | 485.6 g/mol (approx. +5 Da vs. unlabeled) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; slightly soluble in Acetonitrile |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d1-d5) |

Hazard Identification & Safety Data Sheet (SDS) Interpretation

Disclaimer: This section interprets standard safety data for research handling. It does not replace the legal SDS provided by your specific vendor.

Solifenacin is a potent pharmacological agent. Even as a deuterated standard, it retains the biological activity of the parent compound. The primary hazard is Acute Toxicity (Oral) and Anticholinergic Effects .

GHS Classification[9][10]

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanism

Solifenacin acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3).[1][2][5] Accidental exposure can lead to systemic anticholinergic toxidrome:[1]

-

Ocular: Mydriasis (dilated pupils), blurred vision.[1]

-

Cardiovascular:[1] Tachycardia, QT prolongation.

Emergency Response Protocol (Visualized)

Figure 1: Emergency response logic flow for Solifenacin-d5 exposure events.

Bioanalytical Application: LC-MS/MS Protocol

The primary utility of Solifenacin-d5 is to correct for matrix effects and recovery losses during the quantification of Solifenacin in biological fluids (plasma, urine).

The Principle of Internal Standardization

Because Solifenacin-d5 is chemically identical to the analyte (except for mass), it co-elutes or elutes very close to Solifenacin.[1] Any ion suppression caused by the biological matrix affects both the analyte and the IS equally. By calculating the Area Ratio (Analyte/IS) , these errors are mathematically canceled out.

Experimental Workflow

1. Stock Solution Preparation

-

Solvent: Methanol (LC-MS Grade).[1]

-

Concentration: Prepare a 1.0 mg/mL master stock.

-

Storage: Aliquot into amber glass vials and store at -20°C. Note: Deuterium exchange is negligible in methanol, but avoid acidic aqueous storage for prolonged periods.

2. Sample Extraction (Liquid-Liquid Extraction - LLE)

-

Matrix: Human or Rat Plasma (100 µL).[1]

-

IS Spiking: Add 10 µL of Solifenacin-d5 working solution (e.g., 500 ng/mL).[1]

-

Buffer: Add 50 µL of 0.1 M NaOH (Alkaline pH ensures the drug is uncharged and extractable).

-

Solvent: Add 2 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

-

Agitation: Vortex for 5 mins, Centrifuge at 4000 rpm for 10 mins.

-

Reconstitution: Evaporate the organic layer under nitrogen; reconstitute in Mobile Phase.

3. LC-MS/MS Parameters

-

Column: C18 (e.g., Phenomenex Gemini-NX, 50 x 4.6 mm, 3 µm).[1]

-

Mobile Phase: 80% Methanol : 20% Ammonium Formate (10 mM, pH 4.0).[1]

-

Flow Rate: 0.4 - 0.5 mL/min.[1]

-

Ionization: ESI Positive Mode (+).

Mass Transitions (MRM):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

|---|---|---|---|

| Solifenacin | m/z 363.2 | m/z 110.1 / 193.1 | ~25-30 eV |

| Solifenacin-d5 | m/z 368.2 | m/z 110.1 / 198.1 | ~25-30 eV |[1]

Note: The shift of +5 Da is maintained in the precursor. If the fragment retains the phenyl ring, the product ion will also shift (193 -> 198).[1] If the fragment is the quinuclidine ring (110), the mass may remain the same.

Bioanalytical Logic Flow

Figure 2: Step-by-step bioanalytical workflow for Solifenacin quantification.

Handling, Storage, and Regulatory Compliance

Storage & Stability

-

Hygroscopicity: The succinate salt is hygroscopic. Store in a desiccator or tightly sealed container. Moisture absorption alters the effective weight, leading to weighing errors during stock preparation.

-

Temperature: Long-term storage at -20°C is required to prevent degradation.[1][9]

-

Light Sensitivity: Protect from light (amber vials) to prevent potential photo-oxidation, although Solifenacin is relatively stable.[1]

Regulatory Status

-

Research Use Only (RUO): Solifenacin-d5 is strictly for laboratory research and development. It is not approved for human therapeutic use.[5][3]

-

Controlled Substance: Generally not a controlled substance, but as a derivative of a prescription drug, it should be handled with strict chain-of-custody protocols in regulated labs (GLP).[1]

References

-

Cayman Chemical. (2025).[1][3] Solifenacin (succinate) Safety Data Sheet.[1][3][4] Retrieved from [1]

-

Macek, J., et al. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.[1][10][11] Journal of Chromatography B. Retrieved from [1]

-

Medsafe New Zealand. (2022).[1] Solifenacin Viatris Data Sheet.[3] Retrieved from [1]

-

U.S. Food and Drug Administration (FDA). (2004).[1] VESIcare (solifenacin succinate) Prescribing Information.[1][3][8] Retrieved from [1]

-

Mistri, H.N., et al. (2008).[1] Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective α1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma.[1] Journal of Chromatography B. Retrieved from [1]

Sources

- 1. Solifenacin-d5 (succinate) | Cayman Chemical | Biomol.com [biomol.com]

- 2. Solifenacin-d5 (succinate) - CD Bioparticles [cd-bioparticles.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. astellas.com [astellas.com]

- 5. caymanchem.com [caymanchem.com]

- 6. sciegenpharm.com [sciegenpharm.com]

- 7. drugs.com [drugs.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. biocrick.com [biocrick.com]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Bioanalysis of Solifenacin in Human Plasma by LC-MS/MS: A Validated Protocol

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Solifenacin in human plasma. Designed for researchers, scientists, and professionals in drug development, this protocol employs Solifenacin-d5 as a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision. The methodology encompasses a streamlined protein precipitation-based sample preparation, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This document provides not only a step-by-step protocol but also delves into the scientific rationale behind the methodological choices, ensuring the protocol is a self-validating and scientifically sound system for pharmacokinetic and bioequivalence studies. All procedures are in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[1][2]

Introduction: The Clinical Significance of Solifenacin Quantification

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 receptor subtype, which is instrumental in the contraction of the urinary bladder's detrusor smooth muscle.[3] By antagonizing these receptors, Solifenacin effectively reduces smooth muscle tone, making it a cornerstone therapy for overactive bladder, a condition characterized by urinary urgency, frequency, and incontinence.[3] Given its therapeutic importance, the accurate measurement of Solifenacin concentrations in biological matrices like human plasma is critical for a thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic studies reveal that Solifenacin has a long elimination half-life of 45 to 68 hours, which supports a once-daily dosing regimen. It is approximately 98% bound to plasma proteins, mainly to α1-acid glycoprotein, and is extensively metabolized by the liver, primarily via the CYP3A4 enzyme.[4][5] A sensitive and selective bioanalytical method is therefore indispensable for defining its pharmacokinetic parameters, assessing bioequivalence of different formulations, and supporting new drug applications. LC-MS/MS stands as the gold standard for such analyses due to its inherent specificity, sensitivity, and speed.[6] This protocol is designed to meet and exceed the rigorous standards required for regulatory submissions.

The Analytical Strategy: Causality Behind Experimental Choices

The development of a robust bioanalytical method is a multi-faceted process where each step is a deliberate choice grounded in the physicochemical properties of the analyte and the principles of analytical chemistry.

Sample Preparation: The Rationale for Protein Precipitation

The primary goal of sample preparation in bioanalysis is to remove endogenous interferences, such as proteins and phospholipids, that can compromise the analytical column and ion source, leading to matrix effects and inaccurate quantification.[7] For Solifenacin, a basic compound, this protocol employs a protein precipitation (PPT) method.

Why Protein Precipitation?

-